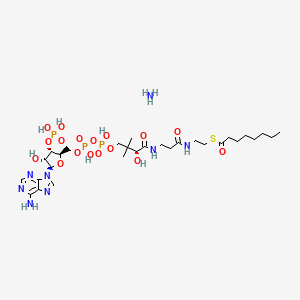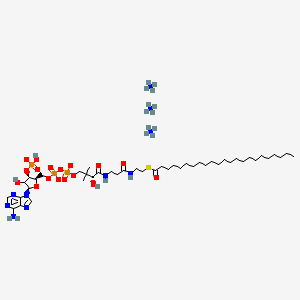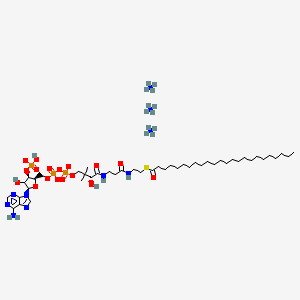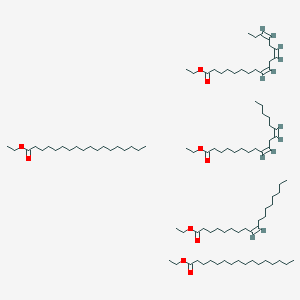
22:0 Coenzyme A, behenoyl Coenzyme A (ammonium salt), powder
Descripción general
Descripción
22:0 Coenzyme A, behenoyl Coenzyme A (ammonium salt), powder is a biochemical compound that is used in scientific research. It is a long-chain fatty acid that is involved in various physiological and biochemical processes.
Aplicaciones Científicas De Investigación
Metabolic and Biological Effects
Behenoyl Coenzyme A (22:0 CoA) is part of the very-long-chain saturated fatty acids (VLSFAs) category, which includes arachidic acid (20:0), behenic acid (22:0), and lignoceric acid (24:0). Research indicates that higher circulating concentrations of these VLSFAs are associated with a lower risk of diabetes. This finding comes from a pooled analysis of prospective cohort studies, where higher levels of 22:0 CoA were linked to reduced incident diabetes risk after adjusting for various factors. This suggests the potential metabolic benefits of 22:0 CoA in regulating glucose metabolism and its importance in dietary considerations for diabetes prevention (Fretts et al., 2019).
Coenzyme A Biosynthesis and Function
Coenzyme A (CoA) plays a central role in the metabolism of carboxylic acids, including both short- and long-chain fatty acids. The biosynthesis and regulation of CoA involve a complex interplay of enzymes and metabolic pathways, underscoring its essential function across various biological processes. Notably, behenoyl CoA, as a specific form of CoA, participates in these metabolic pathways, highlighting its integral role in cellular energy production and fatty acid metabolism. The understanding of CoA biosynthesis provides valuable insights into potential targets for antibacterial drug discovery and the link between metabolic disorders and neurodegenerative diseases (Leonardi et al., 2005).
Potential Therapeutic Applications
The exploration into the synthesis of CoA esters and analogs, including behenoyl CoA, opens up potential therapeutic applications, particularly in the context of neurodegeneration associated with pantothenate kinase deficiency. The development of CoA precursors can offer a strategic approach to circumvent metabolic blocks caused by genetic mutations, offering a pathway to treatment for such disorders. Moreover, the biotechnological production and applications of CoA, including its analogs, demonstrate its versatility in both basic research and clinical contexts, emphasizing its potential in addressing metabolic and neurodegenerative diseases (Di Meo et al., 2017).
CoA and Cardiovascular Health
Research into the effects of dietary behenic acid (22:0) on serum lipid concentrations revealed that despite its low bioavailability, behenic acid significantly influences cholesterol levels. This suggests that behenoyl CoA, by extension, might play a role in cardiovascular health, providing a link between dietary fatty acid intake and cholesterol metabolism. The findings call for a nuanced understanding of behenoyl CoA's effects on lipid profiles and its potential implications for dietary guidelines aimed at cardiovascular disease prevention (Cater & Denke, 2001).
Mecanismo De Acción
Target of Action
22:0 Coenzyme A, also known as behenoyl Coenzyme A, is a derivative of behenic acid . It primarily targets enzymes such as fatty acyl-CoA reductase (AmFAR1) and ceramide synthase . These enzymes play crucial roles in lipid metabolism and the synthesis of complex lipids in cells.
Mode of Action
Behenoyl Coenzyme A acts as a substrate for the enzymes it targets. It binds to the active sites of these enzymes, facilitating the catalysis of biochemical reactions. For instance, in the case of fatty acyl-CoA reductase, behenoyl Coenzyme A is reduced to a fatty alcohol, while in ceramide synthase, it participates in the synthesis of ceramides .
Biochemical Pathways
Behenoyl Coenzyme A is involved in the fatty acid metabolism and sphingolipid metabolism pathways. In fatty acid metabolism, it is reduced to a fatty alcohol by fatty acyl-CoA reductase. In sphingolipid metabolism, it is used by ceramide synthase to synthesize ceramides, which are essential components of cell membranes and play a role in cell signaling .
Pharmacokinetics
Its metabolism likely involves enzymatic reactions in which it serves as a substrate, and its excretion mechanisms are likely similar to those of other coenzyme A derivatives .
Result of Action
The action of behenoyl Coenzyme A results in the production of fatty alcohols and ceramides. Fatty alcohols are used in the synthesis of waxes and other complex lipids, while ceramides are involved in the formation of cell membranes and cell signaling processes .
Propiedades
IUPAC Name |
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3/t32-,36?,37+,38+,42-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSMNGMIRQGXTR-CNAHFMJYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H87N10O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677197 | |
| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1141.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
799812-95-6 | |
| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B6596182.png)
![(2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate](/img/structure/B6596185.png)
![azanium;(2S)-3-[[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-aminopropanoate](/img/structure/B6596191.png)
![diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate](/img/structure/B6596202.png)
![sodium;[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596209.png)


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane](/img/structure/B6596254.png)




